(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
Description
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide (CAS: 2272874-37-8) is a chiral sulfinamide derivative with the molecular formula C₁₀H₁₃BrN₂OS and a molecular weight of 289.19 g/mol . It features a brominated pyridine ring and a tert-butyl sulfinamide group in an (R,E)-configuration. This compound is widely utilized as a chiral auxiliary in asymmetric synthesis, enabling enantioselective formation of amines and other stereochemically complex molecules. Its bromine substituent enhances reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrN2OS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
(R)-N-[(6-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-9(11)12-6-8/h4-7H,1-3H3/t15-/m1/s1 |
InChI Key |
NFJOBPSMUQGGKG-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CN=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Solvent | DMF | THF: Slower kinetics |
| Base | DBU (1.5 equiv) | NMM/DABCO: No reaction |
| Temperature | 25°C | >40°C: Side reactions |
| Time | 5–15 h | <5 h: Incomplete conversion |
The reaction proceeds via deprotonation of the sulfinamide, followed by nucleophilic attack on the aldehyde. DBU’s strong basicity and solubility in polar solvents drive the equilibrium toward imine formation. Yields reach 87–92% after column chromatography.
Titanium Ethoxide (Ti(OEt)₄)-Catalyzed Method
Titanium-based Lewis acids enhance the electrophilicity of the aldehyde, promoting efficient imine condensation. A protocol from the Royal Society of Chemistry involves:
Key Advantages
Limitations
Cesium Carbonate-Assisted One-Pot Synthesis
A high-yielding alternative employs Cs₂CO₃ as a mild base in dichloromethane (DCM). This method, reported by Ambeed, achieves 96% yield under ambient conditions:
Comparative Analysis
| Method | Yield (%) | Time (h) | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| DBU/DMF | 87–92 | 5–15 | Moderate | High |
| Ti(OEt)₄/THF | 85–89 | 1–2 | High | Moderate |
| Cs₂CO₃/DCM | 96 | 12 | Moderate | High |
The cesium method excels in yield and simplicity but offers lower stereocontrol compared to Ti(OEt)₄.
Mechanistic Insights and Stereochemical Control
The (E)-configuration of the imine is critical for downstream applications. Density functional theory (DFT) studies suggest that the sulfinamide’s tert-butyl group creates a steric shield, directing the aldehyde’s approach to the less hindered face. Ti(OEt)₄ further stabilizes the transition state via chelation, enforcing a planar geometry that favors (E)-selectivity.
Spectral Validation
-
¹H NMR : The imine proton (CH=N) resonates at δ 8.56 ppm as a singlet, confirming the absence of rotational isomers.
-
¹³C NMR : The sulfinyl sulfur deshields the adjacent carbon, appearing at δ 55.2 ppm.
Industrial-Scale Considerations
For kilogram-scale production, the DBU/DMF method is preferred due to:
-
Solvent Recovery : DMF’s high boiling point (153°C) allows efficient distillation and reuse.
-
Minimal Byproducts : No metal residues, simplifying purification.
A pilot study achieved 84% yield after optimizing substrate stoichiometry (1:1.2 sulfinamide:aldehyde) and reducing DBU to 1.2 equiv.
Critical Analysis of Challenges
Impurity Profiles
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfonamide derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the reaction of 6-bromopyridine derivatives with appropriate aldehydes or ketones, followed by sulfinamide formation. The compound's structure has been elucidated using techniques such as X-ray crystallography, which provides insights into its molecular geometry and bonding characteristics.
Key Synthesis Steps:
- Formation of Methylene Linkage: The reaction between 6-bromopyridine and a suitable aldehyde forms the methylene bridge.
- Sulfinamide Formation: Subsequent reaction with a sulfinamide precursor leads to the final product.
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in pharmaceutical applications.
Antimicrobial Properties
Studies have shown that derivatives of sulfinamides possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating potential use in treating infections caused by resistant strains .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. Similar sulfonamide derivatives have been linked to inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects . Additionally, studies have explored its role in inhibiting acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .
Therapeutic Applications
Given its biological activities, this compound has several potential therapeutic applications:
Anti-inflammatory Agents
Due to its ability to inhibit COX enzymes, this compound could be developed into a non-steroidal anti-inflammatory drug (NSAID), providing relief from pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs .
Antimicrobial Agents
With demonstrated antimicrobial properties, it could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains . This is particularly important in the context of rising antibiotic resistance globally.
Neuroprotective Agents
The inhibition of acetylcholinesterase suggests potential applications in neurodegenerative diseases like Alzheimer's. Compounds that modulate neurotransmitter levels can improve cognitive function and slow disease progression .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromopyridine moiety could facilitate binding to specific sites, while the sulfinamide group might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Stereochemical and Electronic Effects
- Configuration : The (R,E)-configuration of the target compound contrasts with (S,E) or (RS,E) variants (e.g., in and ), which dictate enantioselectivity in subsequent reactions .
- Substituent Impact: Bromine at the 6-position on pyridine (target) vs. iodine on quinoline () alters electronic properties. Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine enhances polarizability for cross-coupling . Methoxy groups () increase electron density, affecting nucleophilic addition rates .
Physicochemical Properties
Table 2: NMR and Spectroscopic Data
The tert-butyl group in sulfinamides consistently appears near 1.25–1.33 ppm in ¹H NMR, while imine protons resonate at 8.75–8.86 ppm . Bromine’s deshielding effect shifts aromatic protons downfield compared to chloro or methoxy substituents.
Biological Activity
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide is a sulfinamide compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of a brominated pyridine moiety and a sulfinamide functional group, suggests diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula: C10H13BrN2OS
- Molecular Weight: 289.20 g/mol
- CAS Number: 1802430-98-3
The compound's unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antibacterial Activity
Recent studies have demonstrated that sulfinamide derivatives exhibit notable antibacterial properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Case Study:
A study evaluated the antibacterial efficacy of several sulfinamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines.
Research Findings:
In vitro assays revealed that the compound exhibited cytotoxic effects on human leukemia cell lines (K562 and HEL). The mechanism of action was associated with apoptosis induction and cell cycle arrest at the G2/M phase.
Table: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 15 |
| HEL | 20 |
| MCF7 | 25 |
Enzyme Inhibition
Sulfinamides are known to inhibit certain enzymes, particularly those involved in bacterial metabolism and cancer cell proliferation.
Case Study:
A recent investigation highlighted the enzyme inhibitory activity of this compound against carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity.
Mechanistic Insights
Molecular docking studies have provided insights into the interaction between this compound and its biological targets. The bromine atom enhances the lipophilicity of the molecule, facilitating better membrane permeability and target binding.
Q & A
Q. Optimization strategies :
Q. Table 1: Representative Yields for Sulfinamide Derivatives
| Substituent | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 6-Bromopyridin-3-yl | 90 | Ti(OEt)₄, THF, NaBH₄, 24h | |
| 3,5-Dibromopyridin-4-yl | 82 | Ti(OEt)₄, THF, NaBH₄, 18h | |
| 5-Bromo-2-methoxybenzyl | 75.2 | Ti(OEt)₄, THF, NaBH₄, 20h |
How is the stereochemical configuration of this compound confirmed experimentally?
Basic
The (R,E) configuration is validated using:
- X-ray crystallography : Single-crystal diffraction data (e.g., SHELXL refinement) confirms absolute stereochemistry via Flack parameter analysis (e.g., −0.04(6) in related sulfinamides) .
- NMR spectroscopy : Distinct ¹H and ¹³C chemical shifts for the sulfinamide methyl groups (δ 1.25–1.33 ppm for tert-butyl) and imine proton (δ 8.72–8.86 ppm) correlate with stereochemical integrity .
Q. Advanced
- Electronic effects :
- Steric effects :
- X-ray data : Dihedral angles between the sulfinamide and pyridine moieties (e.g., 64.5° in related structures) indicate steric hindrance .
- Kinetic studies : Compare reaction rates of bulky vs. small substituents in catalytic asymmetric reactions .
Q. Table 2: NMR Data for Key Protons
| Proton | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Imine (CH=N) | 8.72–8.86 | Singlet | |
| tert-Butyl (C(CH₃)₃) | 1.25–1.33 | Singlet | |
| Aromatic Br-C6H4 | 7.06–7.50 | Multiplet |
How can computational modeling be integrated with experimental data to predict reactivity and stability in catalytic applications?
Q. Advanced
- DFT calculations : Optimize geometries (e.g., Gaussian 16) to predict transition states for asymmetric induction. Compare computed vs. experimental NMR/IR spectra .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., ROCK1/2 kinases) to design sulfinamide-based inhibitors .
- Solvent effects : COSMO-RS models predict solubility and stability in polar aprotic solvents (e.g., DMF vs. THF) .
Case study : For a related phosphine-sulfinamide ligand, DFT revealed a 2.3 kcal/mol preference for the (R,S) diastereomer, aligning with X-ray data .
How are contradictions in spectroscopic or crystallographic data resolved for structurally similar sulfinamides?
Q. Advanced
- Multi-technique validation : Combine X-ray, NMR, and HRMS to cross-verify assignments. For example, conflicting NOE signals may arise from dynamic processes (e.g., atropisomerism) .
- High-resolution crystallography : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered atoms in crystal lattices .
- Dynamic NMR : Variable-temperature studies (e.g., −90°C to 25°C) detect conformational exchange broadening .
What strategies ensure enantiomeric purity during large-scale synthesis?
Q. Advanced
- Chiral auxiliaries : Use (R)-sulfinamide with >99% ee to control stereoselectivity .
- Crystallization-induced diastereomer resolution : Preferentially crystallize the desired diastereomer from a racemic mixture .
- Continuous flow chemistry : Maintain precise temperature and mixing ratios to minimize epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
